![molecular formula C10H11N3O2 B3169716 [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 937665-68-4](/img/structure/B3169716.png)
[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine
Übersicht
Beschreibung
“[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a methoxyphenyl group, which consists of a phenyl ring with a methoxy (OCH3) substituent .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, like the compound , involves the creation of a five-membered heterocyclic ring system . The presence of two carbon atoms in the oxadiazole ring allows for two substituents, whose positions can cause differences in their properties due to variation in the electronic environment . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds can be designed, synthesized, and subjected to various applications .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a 1,2,4-oxadiazole ring attached to a methoxyphenyl group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The methoxyphenyl group consists of a phenyl ring with a methoxy (OCH3) substituent .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific substituents present in the compound . These compounds have been utilized in a wide range of applications, including as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine compounds were synthesized using polyphosphoric acid condensation, showing high yields and were characterized spectroscopically (Shimoga, Shin, & Kim, 2018).
- Similarly, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide was synthesized through a multi-step process (Taha, Ismail, Imran, & Khan, 2014).
Luminescence and Chelate Complexes :
- A study on 5-aryl-3-methyl-1,2,4-oxadiazoles and their chelate complexes with Zinc(II) and copper(II) found these compounds exhibit luminescence, with some showing high luminescence quantum yield (Mikhailov et al., 2016).
Cytotoxic Agents :
- Novel cytotoxic agents 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized and tested against cancer cell lines, showing comparable or better activity than the reference drug doxorubicin in some cases (Ramazani et al., 2014).
Antibacterial Activity :
- Novel {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones showed significant antibacterial activity against various bacteria (Rai et al., 2010).
Antimicrobial and Antioxidant Activities :
- New 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety showed antimicrobial and antioxidant activities (Dinesha et al., 2014).
Anticancer Evaluation :
- New 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives exhibited good to moderate anticancer activity against human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have shown significant anti-hiv activity . This suggests that the compound might interact with its targets, leading to changes that inhibit the activity of certain viruses or other pathogens.
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities , suggesting that this compound could potentially affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular weight is 13718 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Related compounds have shown a range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The compound is slightly soluble in water , which could influence its action and stability in aqueous environments.
Biochemische Analyse
Biochemical Properties
[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine plays a significant role in biochemical reactions. It interacts with enzymes such as plasmin and the essential bacterial cell division protein FtsZ . These interactions suggest that this compound may have inhibitory effects on these enzymes, potentially affecting processes like fibrinolysis and bacterial cell division.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the activity of certain proteins, leading to changes in cellular behavior and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes, leading to alterations in gene expression. These interactions are crucial for understanding the compound’s role in various biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for its potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding how the compound is processed within the body and its overall impact on metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function . Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its interactions with other biomolecules and its overall efficacy.
Eigenschaften
IUPAC Name |
[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)15-13-10/h2-5H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFVWFUXCAARRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169633.png)

![N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3169649.png)

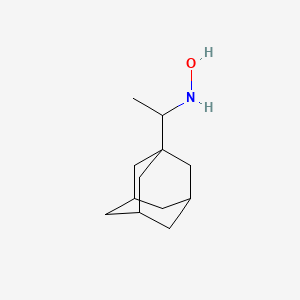

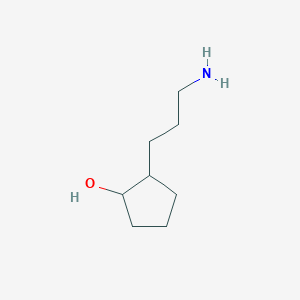
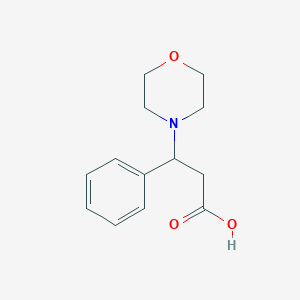
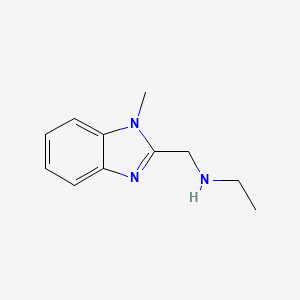
![N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride](/img/structure/B3169690.png)
amine](/img/structure/B3169695.png)
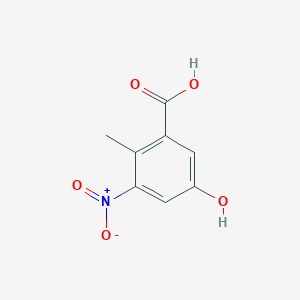
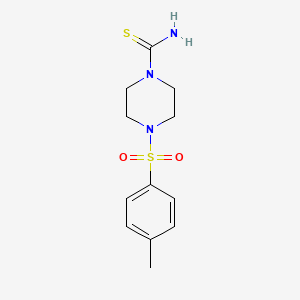
amine](/img/structure/B3169714.png)